molecular formula C20H14N2O4 B6360436 6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% CAS No. 639091-49-9

6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95%

Cat. No. B6360436
CAS RN: 639091-49-9
M. Wt: 346.3 g/mol
InChI Key: ULVOMYSSBOXAOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid (6-CNBN) is an organic molecule that has been studied extensively for its potential applications in laboratory experiments and scientific research. 6-CNBN is a potent inhibitor of the enzyme acetylcholinesterase (AChE). AChE is a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter essential for the regulation of physiological processes. Inhibition of AChE by 6-CNBN has been found to have a variety of biochemical and physiological effects, making it a valuable tool for scientific research.

Scientific Research Applications

6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% has been used extensively in scientific research, primarily as an inhibitor of AChE. It has been used to study the effects of acetylcholine on various physiological processes, such as learning and memory, motor control, and cardiovascular function. Additionally, 6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% has been used to study the effects of AChE inhibitors on the nervous system, and to investigate the potential therapeutic effects of AChE inhibitors in neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% is an inhibitor of AChE, which is responsible for the breakdown of acetylcholine in the nervous system. When 6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% binds to AChE, it prevents the enzyme from breaking down acetylcholine, resulting in an increased concentration of acetylcholine in the synapses. This increased concentration of acetylcholine is responsible for the biochemical and physiological effects of 6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95%.
Biochemical and Physiological Effects
The most notable biochemical and physiological effects of 6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% are due to its inhibition of AChE. Inhibition of AChE by 6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% results in an increased concentration of acetylcholine in the synapses, which can lead to a variety of effects. These effects include increased alertness and focus, improved memory, increased motor coordination, and improved cardiovascular function. Additionally, 6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% has been found to have anti-inflammatory and anti-oxidant effects, making it a potential therapeutic agent for a variety of conditions.

Advantages and Limitations for Lab Experiments

The primary advantage of 6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% for laboratory experiments is its ability to inhibit AChE and increase the concentration of acetylcholine in the synapses. This makes it a valuable tool for studying the effects of acetylcholine on various physiological processes. However, 6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% also has some limitations. It is not very stable, and its effects are short-lived, making it difficult to use for long-term studies. Additionally, 6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% can be toxic at high concentrations, making it important to use the appropriate dosage and safety precautions when using it in experiments.

Future Directions

The potential applications of 6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% are far-reaching and continue to be explored. Some of the future directions for 6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% research include its use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease, as well as its use as an anti-inflammatory and anti-oxidant agent for a variety of conditions. Additionally, 6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% could be used to study the effects of acetylcholine on a variety of physiological processes, such as learning and memory, motor control, and cardiovascular function. Finally, 6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% could be used to study the potential therapeutic effects of AChE inhibitors in other neurological disorders, such as epilepsy and schizophrenia.

Synthesis Methods

6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% can be synthesized in a two-step reaction from the compound 4-hydroxy-3-nitrobenzoic acid. The first step involves the formation of an acetal by reacting the acid with 3-cyano-benzyl alcohol in the presence of pyridine and a catalytic amount of acetic acid. The second step involves the reaction of the acetal with hydroxylamine hydrochloride in the presence of sodium bicarbonate, which yields 6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid, 95% as the final product.

properties

IUPAC Name

6-[4-[(3-cyanophenyl)methoxy]phenoxy]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4/c21-11-14-2-1-3-15(10-14)13-25-17-5-7-18(8-6-17)26-19-9-4-16(12-22-19)20(23)24/h1-10,12H,13H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVOMYSSBOXAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)COC2=CC=C(C=C2)OC3=NC=C(C=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(3-Cyano-benzyloxy)-phenoxy]-nicotinic acid

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